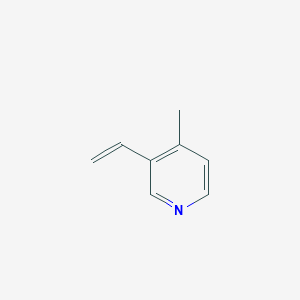

3-Ethenyl-4-methylpyridine

Übersicht

Beschreibung

3-Ethenyl-4-methylpyridine is an organic compound with the molecular weight of 119.17 . It is also known as 3-methyl-4-vinylpyridine .

Molecular Structure Analysis

The molecular structure of 3-Ethenyl-4-methylpyridine is represented by the linear formula C8H9N . The InChI code for this compound is 1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3 .Chemical Reactions Analysis

The anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile undergoes oxidative coupling on treatment with dibenzoyl peroxide affording 1,2-bis-(5’-ethenyl-3’-cyano-4’-pyridyl)-ethane . It is also shown that the anions of 2- and 4-methylpyridine undergo oxidative coupling .Physical And Chemical Properties Analysis

3-Ethenyl-4-methylpyridine is a liquid at room temperature . The storage temperature for this compound is -10 degrees .Wissenschaftliche Forschungsanwendungen

Enhanced Solar Cell Efficiency

A mixture including Co(EtPy)3+/2+ complexes, with EtPy standing for a terpyridine ligand modified by 3,4-ethylenedioxythiophene (EDOT), significantly improves dye-sensitized solar cells' efficiency. This enhancement is attributed to a synergistic effect between the EDOT-functionalized cobalt complex and the PEDOT counter-electrode, which facilitates electron transfer and minimizes recombination (S. Koussi-Daoud et al., 2015).

Neurotransmitter Release Potentiation

4-Aminopyridine (4-AP) and its analogs, including 4-(aminomethyl)pyridine and 4-(methylamino)pyridine, are known to enhance high voltage-activated Ca2+ channels (HVACCs) in neurons, independent of their conventional role as K+ channel blockers. This potentiation of HVACCs facilitates neurotransmitter release, offering insights into therapeutic mechanisms for improving neuromuscular function (Zi-Zhen Wu et al., 2009).

Mitochondrial Targeting for Imaging

The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, shows preferential accumulation in mitochondria. This characteristic makes it suitable for fluorescence microscopy and specific biological targeting in imaging applications (A. Amoroso et al., 2008).

OLED Material Development

4'-Aryl substituted 2,2':6',2''-terpyridine derivatives exhibit significant potential in OLED applications due to their photophysical, electrochemical, and thermal properties. These materials, characterized by blue fluorescence and suitable energy levels for electron transport, highlight the versatility of pyridine derivatives in electronic devices (Raja Lakshmanan et al., 2015).

Electro-Optic Material Synthesis

The synthesis of diethanolaminomethyl-functionalized derivatives of pyridine-based compounds demonstrates their utility in creating nonlinear optical/electro-optic materials. These materials exhibit significant potential for the development of advanced optical and electro-optical devices due to their intrinsic acentric and highly transparent properties (A. Facchetti et al., 2003).

Safety and Hazards

Zukünftige Richtungen

The separation of mixtures of pyridine (PYR), 2-, 3- and 4-methylpyridine (2MP, 3MP and 4MP) remains a significant challenge in the chemical industry . These pyridines have extensive industrial applications as solvents, colorants, and also as precursors to countless pharmaceutical and agrochemical compounds, as well as in the preparation of various polymers and textiles . Therefore, the development of more efficient and cost-effective methods for the separation of these compounds is a promising area for future research .

Eigenschaften

IUPAC Name |

3-ethenyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-6-9-5-4-7(8)2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFBXZFXRYWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436199 | |

| Record name | 3-ethenyl-4-methyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenyl-4-methylpyridine | |

CAS RN |

45658-39-7 | |

| Record name | 3-Ethenyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45658-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethenyl-4-methyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

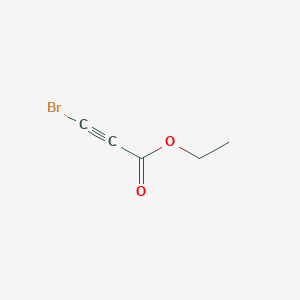

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

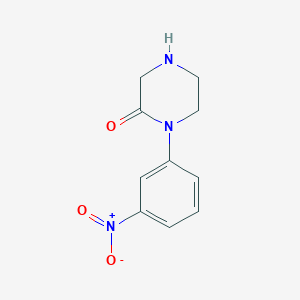

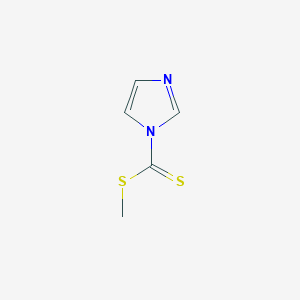

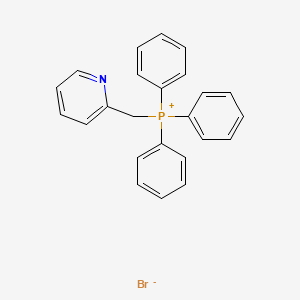

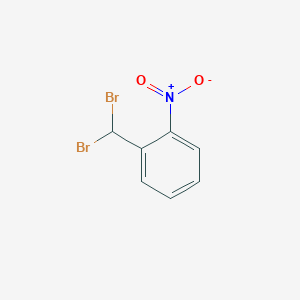

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide](/img/structure/B1600449.png)